molecular formula C6H12ClNO3S B13602156 3-(Oxetane-3-sulfonyl)azetidine hydrochloride CAS No. 2792200-72-5

3-(Oxetane-3-sulfonyl)azetidine hydrochloride

Cat. No.: B13602156
CAS No.: 2792200-72-5
M. Wt: 213.68 g/mol
InChI Key: QIJFTVWXBUNGPA-UHFFFAOYSA-N
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Description

3-(Oxetane-3-sulfonyl)azetidine hydrochloride is a high-value chemical building block incorporating two distinct four-membered heterocycles, positioning it as a versatile scaffold for constructing novel pharmacophores in medicinal chemistry. This bifunctional reagent belongs to an emerging class of small-ring sulfonyl fluorides that demonstrate unique dual reactivity pathways . Under mild thermal activation (approximately 60 °C), it can undergo an unusual defluorosulfonylation (deFS) reaction, generating a reactive carbocation intermediate that couples with diverse nucleophiles to form 3-substituted azetidine derivatives . This pathway enables the synthesis of azetidine-heterocyclic, -sulfoximine, and -phosphonate compounds, several of which lack direct carbonyl analogs, thus providing access to new chemical space for drug discovery . Alternatively, under anionic conditions, the sulfonyl fluoride group can engage in Sulfur-Fluoride Exchange (SuFEx) click chemistry, a reliable method for generating stable S(VI) derivatives such as sulfonamides and sulfonate esters . The integration of both oxetane and azetidine rings in a single molecule leverages the beneficial properties of these motifs, including their polar nature, ability to confer three-dimensionality, and potential to significantly improve the physicochemical properties of drug candidates—such as enhancing metabolic stability, modulating pKa, and improving aqueous solubility . The hydrochloride salt form improves handling and stability. This reagent is particularly valuable for preparing PROTAC (Proteolysis Targeting Chimeras) linkers and novel degrader motifs, as demonstrated by its productive coupling with E3 ligase recruiters like pomalidomide . It enables the facile synthesis of complex drug analogs and provides a flexible platform for fragment-based drug design. FOR RESEARCH USE ONLY (RUO). Not intended for diagnostic, therapeutic, or human use.

Properties

CAS No.

2792200-72-5

Molecular Formula

C6H12ClNO3S

Molecular Weight

213.68 g/mol

IUPAC Name

3-(oxetan-3-ylsulfonyl)azetidine;hydrochloride

InChI

InChI=1S/C6H11NO3S.ClH/c8-11(9,5-1-7-2-5)6-3-10-4-6;/h5-7H,1-4H2;1H

InChI Key

QIJFTVWXBUNGPA-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)S(=O)(=O)C2COC2.Cl

Origin of Product

United States

Preparation Methods

Thiol Alkylation–Oxidation–Elimination/Fluorination Sequence

  • Starting from tertiary alcohols or 3-iodoheterocycle precursors, thiol alkylation is catalyzed by lithium triflimide or iron chloride to form sulfenyl intermediates.
  • Subsequent oxidation converts these to sulfonyl derivatives without requiring flash chromatography.
  • An elimination/fluorination step yields sulfonyl fluorides, which are stable and can be stored at −20 °C for over a year.
  • This sequence has been demonstrated at gram-scale production (e.g., >2 g to >5 g scale) with good reproducibility.

Specifics for Azetidine Sulfonyl Derivatives

  • Azetidine derivatives follow a similar pathway, producing N-Cbz-protected azetidine sulfonyl fluorides.
  • These intermediates are amenable to further functionalization, including cross-coupling reactions and cycloadditions for structural diversification.

Preparation of 3-(Oxetane-3-sulfonyl)azetidine Hydrochloride

Hydroxy Azetidine Hydrochloride Intermediate Synthesis

  • A patented method describes the preparation of 3-hydroxy azetidine hydrochloride, a key intermediate, via:

    • Reaction of substituted bases with 1,2-epoxypropane and benzaldehyde derivatives to form an imine intermediate.
    • Acidic hydrolysis of the imine to yield hydroxylamine salts.
    • Cyclization under basic conditions to form 3-hydroxy azetidine, followed by acidification with hydrochloric acid to obtain the hydrochloride salt.
  • Reaction conditions include:

    Step Conditions Notes
    Hydrolysis 20–30 °C, 10–20 hours, ethanol or isopropanol solvent Acid: preferably hydrochloric acid
    Ring closure 70–100 °C, 3–10 hours, polar solvents (isopropanol, n-butanol) Base: potassium carbonate preferred
    Acidification pH 1–2, 0–5 °C Yields up to 66% with HPLC purity ~98.7%
  • The process avoids harsh conditions such as palladium catalysts or hydrogen atmosphere, making it suitable for large-scale industrial synthesis.

Final Sulfonylation and Salt Formation

  • The 3-hydroxy azetidine hydrochloride intermediate can be converted to the sulfonyl derivative by reaction with sulfonyl fluorides or sulfonyl chlorides under mild thermal conditions (e.g., warming at 60 °C in acetonitrile with potassium carbonate as base).
  • This step minimizes side product formation and facilitates direct formation of the sulfonyl azetidine hydrochloride salt.

Reaction Conditions and Optimization

Reaction Step Temperature (°C) Time (h) Solvent(s) Base/Acid Yield (%) Notes
Imine hydrolysis 20–30 10–20 Ethanol, isopropanol Hydrochloric acid preferred - Protonation facilitates C-N bond cleavage
Ring closure (cyclization) 70–100 3–10 Isopropanol, n-butanol Potassium carbonate preferred 66 (isolated) Dropwise addition enhances cyclization
Sulfonylation (fluorination) 60 ~varies Acetonitrile Potassium carbonate >70 Minimizes oxetane fluoride side product
Final acidification 0–5 - Ethanol Hydrochloric acid - Adjust pH to 1–2 for salt precipitation

Characterization and Research Outcomes

  • The 3-hydroxy azetidine hydrochloride intermediate shows high purity (HPLC 98.69%) and characteristic proton NMR signals consistent with literature data.
  • Sulfonyl fluorides derived from oxetane and azetidine rings have been characterized by X-ray crystallography, confirming stable conformations and suitability for further derivatization.
  • The synthetic methods enable gram-scale production with reproducible yields and purity, supporting their application in medicinal chemistry for bioisosteric replacements and drug analog development.

Summary Table of Key Preparation Steps

Compound/Intermediate Preparation Method Key Reagents/Catalysts Conditions Yield (%) Reference
3-Hydroxy azetidine hydrochloride Imine formation → Hydrolysis → Cyclization → Acidification 1,2-Epoxypropane, benzaldehyde, K2CO3, HCl 20–100 °C, 3–20 h, polar solvents 40–66
Oxetane sulfonyl fluoride derivative Thiol alkylation → Oxidation → Fluorination Li triflimide or FeCl3 catalyst 60 °C, acetonitrile, K2CO3 >70
Azetidine sulfonyl fluoride derivative Similar to oxetane sulfonyl fluoride Same as above Same as above >70
Final 3-(Oxetane-3-sulfonyl)azetidine hydrochloride Sulfonylation of hydroxy azetidine + acidification Sulfonyl fluorides, HCl Mild thermal, acidic workup >60

Chemical Reactions Analysis

Types of Reactions

3-(Oxetane-3-sulfonyl)azetidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Sodium azide, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(Oxetane-3-sulfonyl)azetidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(Oxetane-3-sulfonyl)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates that interact with biological molecules. The azetidine ring, on the other hand, can engage in hydrogen bonding and other interactions with proteins and enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with other azetidine derivatives and sulfonyl-containing heterocycles based on molecular properties, synthesis, and biological activity.

Sulfonyl-Substituted Azetidines
Compound Molecular Formula Molecular Weight Key Functional Groups Synthesis Highlights Applications/Findings
3-(Oxetane-3-sulfonyl)azetidine HCl C₆H₁₂ClNO₃S 213.68 (calc.) Oxetane-sulfonyl, azetidine Likely via oxetane-sulfonyl chloride coupling (analogous to ) Not explicitly reported in evidence
3-Methanesulfonylazetidine HCl ( ) C₄H₁₀ClNO₂S 171.64 Methylsulfonyl, azetidine Sulfonylation of azetidine with methanesulfonyl chloride Intermediate in drug synthesis
3-(Methoxymethyl)azetidine HCl ( ) C₅H₁₂ClNO 137.61 Methoxymethyl, azetidine Alkylation of azetidine precursors Building block for bioactive molecules

Key Observations :

  • Methanesulfonyl derivatives are synthetically accessible and widely used as intermediates ( ), whereas oxetane-sulfonyl analogs may require specialized sulfonylating agents.
Pharmacologically Active Azetidine Derivatives
Compound Structure Biological Activity Reference
3-(Naphthalen-2-yl(propoxy)methyl)azetidine HCl (KHG26792 ) Naphthalene-propoxy-azetidine Attenuates NLRP3 inflammasome in microglial cells; potential neuroinflammatory drug
3-(o-Tolyl)azetidine HCl ( ) Aryl-substituted azetidine Structural data available; collision cross-section studied for analytical purposes
Azetidin-3-ol HCl ( ) Hydroxy-substituted azetidine Used in synthesizing complex heterocycles; moderate BBB permeability predicted

Key Observations :

  • KHG26792 ( ) demonstrates the impact of bulky aromatic substituents on bioactivity, contrasting with sulfonyl derivatives that may favor enzyme inhibition via sulfone-mediated interactions.
  • Hydroxy- and methoxy-substituted azetidines ( ) exhibit lower molecular weights and higher solubility, making them preferable for CNS-targeted drugs.

Key Observations :

  • The oxetane-sulfonyl group likely increases hydrophilicity compared to methoxy or methylsulfonyl analogs, impacting pharmacokinetics.
  • Safety protocols for sulfonyl azetidines emphasize handling under inert atmospheres to avoid decomposition ( ).

Q & A

Q. What are the common synthetic routes for 3-(Oxetane-3-sulfonyl)azetidine hydrochloride?

The synthesis typically involves multi-step reactions:

  • Oxetane sulfonylation : Reacting oxetane with sulfonyl chlorides under controlled conditions (e.g., in dichloromethane with a base like triethylamine) to form the sulfonyl-oxetane intermediate .
  • Azetidine functionalization : Introducing the azetidine ring via nucleophilic substitution or ring-closing reactions. For example, coupling sulfonyl-oxetane with azetidine derivatives in polar aprotic solvents (e.g., 1,2-dimethoxyethane) .
  • Hydrochloride salt formation : Purification via acidification (HCl) to improve solubility and stability . Key challenges include optimizing reaction temperatures and minimizing byproducts through column chromatography or recrystallization .

Q. How is the compound characterized after synthesis?

Characterization relies on:

  • Spectroscopic methods : 1^1H/13^13C NMR to confirm ring structures and substituent positions . IR spectroscopy identifies functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm1^{-1}) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • Elemental analysis : Confirms C, H, N, S, and Cl content to verify purity .

Q. What are the solubility and stability considerations for this compound?

  • Solubility : The hydrochloride salt enhances water solubility, making it suitable for biological assays. Solubility in organic solvents (e.g., DMSO, ethanol) varies with substituent polarity .
  • Stability : Store at 2–8°C under inert atmospheres (N2_2/Ar) to prevent hydrolysis of the sulfonyl group or azetidine ring degradation. Stability tests under varying pH (e.g., 3–9) are recommended .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Modify substituents : Synthesize analogs with variations in the oxetane (e.g., ethyl vs. methyl groups) or azetidine (e.g., halogenation at the 3-position) to assess impacts on bioactivity .
  • Biological testing : Screen analogs against target enzymes (e.g., kinases) or pathogens (e.g., Gram-negative bacteria) to correlate structural changes with activity shifts. Use IC50_{50}/MIC values for quantitative comparisons .
  • Computational modeling : Perform docking studies to predict binding affinities with biological targets (e.g., using AutoDock Vina) .

Q. What are the key challenges in optimizing reaction yields during synthesis?

  • Byproduct formation : Competing reactions (e.g., over-sulfonylation) can reduce yields. Mitigate via stepwise reagent addition and low temperatures (−10°C to 0°C) .
  • Purification difficulties : Hydrophilic byproducts may co-elute during chromatography. Use mixed-mode HPLC (C18 with ion-pairing agents) for separation .
  • Scale-up limitations : Transition from batch to flow chemistry improves heat/mass transfer, enhancing reproducibility at larger scales .

Q. How should researchers address contradictions in reported biological activity data?

  • Control variables : Re-test activity under standardized conditions (e.g., fixed pH, temperature) to isolate structural effects from experimental variability .
  • Comparative analysis : Benchmark against structurally similar compounds (e.g., 3-(3-Nitrophenoxy)azetidine hydrochloride vs. 3-(4-Ethoxybenzyl)azetidine hydrochloride) to identify substituent-specific trends .
  • Mechanistic studies : Use enzyme inhibition assays (e.g., fluorescence quenching) or cellular uptake assays to clarify whether discrepancies arise from target engagement or bioavailability differences .

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